Acetamiprid has been reported in Streptomyces canus with data available.
(E/Z)-Acetamiprid
CAS No.: 135410-20-7
Cat. No.: VC0516955
Molecular Formula: C10H11ClN4
Molecular Weight: 222.67 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 135410-20-7 |
|---|---|
| Molecular Formula | C10H11ClN4 |
| Molecular Weight | 222.67 g/mol |
| IUPAC Name | N-[(6-chloro-3-pyridinyl)methyl]-N'-cyano-N-methylethanimidamide |
| Standard InChI | InChI=1S/C10H11ClN4/c1-8(14-7-12)15(2)6-9-3-4-10(11)13-5-9/h3-5H,6H2,1-2H3 |
| Standard InChI Key | WCXDHFDTOYPNIE-UHFFFAOYSA-N |
| Canonical SMILES | CC(=NC#N)N(C)CC1=CN=C(C=C1)Cl |
| Appearance | Solid powder |
| Colorform | White crystals White crystalline solid |
| Melting Point | 98.9 °C |
Introduction
Chemical Identity and Structural Properties
Acetamiprid ((E)-N1-[(6-chloro-3-pyridyl)methyl]-N2-cyano-N1-methylacetamidine) belongs to the chloronicotinyl subclass of neonicotinoids. Its molecular formula (C₁₀H₁₁ClN₄) and weight (222.68 g/mol) reflect a compact structure optimized for systemic action in plants . The molecule features:
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A chloropyridinyl moiety enhancing binding affinity to insect nicotinic acetylcholine receptors (nAChRs)
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Cyanoimine group contributing to photostability and water solubility (4.25 g/L at 25°C)
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Methyl group at the acetamidine nitrogen preventing rapid mammalian metabolism
Table 1: Physicochemical Properties of Acetamiprid
| Property | Value | Source |
|---|---|---|
| Melting Point | 98.9°C | EPA Fact Sheet |
| Vapor Pressure | <1 × 10⁻⁶ Pa (25°C) | |
| Log Kow | 0.8 | |
| Water Solubility | 4.25 g/L (pH 7, 25°C) | |
| Soil Adsorption (Koc) | 172-300 mL/g |
The compound's low octanol-water partition coefficient (Log Kow) and moderate soil adsorption capacity explain its mobility in terrestrial ecosystems, with leaching potential highest in sandy soils .
Mechanism of Action and Target Specificity
Acetamiprid functions as a postsynaptic nAChR agonist, binding with 100-200× greater affinity to insect receptors than mammalian counterparts . This selectivity arises from structural differences in receptor subunits:
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Insect nAChRs: Contain β1 subunits with high sensitivity to neonicotinoids
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Mammalian nAChRs: Predominantly α4β2 composition with lower binding affinity
In insects, sustained receptor activation causes:
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Uncontrolled neuronal depolarization
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Paralysis within 2-4 hours of exposure
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Death via respiratory failure within 24-48 hours
Figure 1: Comparative Binding Affinity
Where (insect) ≈ 0.5 nM vs. (mammalian) ≈ 100 nM
Environmental Fate and Degradation Pathways
Soil Metabolism
Aerobic degradation dominates in most agricultural soils, with half-lives (DT₅₀) ranging:
Table 2: Soil Degradation Kinetics
| Soil Type | DT₅₀ (Days) | Major Metabolite |
|---|---|---|
| Loamy Sand | 8.2 | N-Desmethyl-acetamiprid |
| Clay Loam | 3.1 | 6-Chloronicotinic Acid |
| Organic Rich | <1 | Methyl(6-chloro-3-pyridyl)amine |
Microbial action accounts for >75% of breakdown, with pseudomonads and actinomycetes identified as key degraders . The major metabolite methyl(6-chloro-3-pyridyl)amine demonstrates higher persistence (DT₅₀ = 121 days) but reduced toxicity compared to parent compound .
Aquatic Fate
In water systems, acetamiprid exhibits:
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Hydrolysis stability at pH 5-9 (DT₅₀ >1 year)
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Sediment adsorption coefficient (Kd) of 2.7 L/kg
Table 3: Predicted Environmental Concentrations
| Matrix | Acute EEC (ppb) | Chronic EEC (ppb) |
|---|---|---|
| Surface Water | 17 | 4.0 |
| Groundwater | 0.0008 | 0.0008 |
Modeling indicates low bioaccumulation potential (BCF <10 in fish), though chronic exposure risks remain for Daphnia magna (EC₅₀ = 0.85 mg/L) .
Human Toxicology and Clinical Case Studies
Acute Poisoning Profile
A 2021 case report detailed severe intoxication from 50 mL acetamiprid 20% solution ingestion :
Clinical Timeline:
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0-2 hrs: Nausea, vomiting, tachycardia (HR 128 bpm)
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4 hrs: Metabolic acidosis (pH 7.18, lactate 8.9 mmol/L)
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12 hrs: ST-segment depression on ECG
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24 hrs: Transaminase elevation (ALT 128 U/L)
Management required:
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Sodium bicarbonate infusion for acidosis correction
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Vasopressor support for myocardial depression
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72-hour ICU monitoring
Chronic Exposure Risks
EPA risk assessments identify children (1-6 years) as most vulnerable:
Table 4: Dietary Exposure Estimates
| Population | Acute Exposure (%aPAD) | Chronic Exposure (%cPAD) |
|---|---|---|
| All Infants | 38% | 45% |
| Children 1-6 | 40% | 64% |
| Adults | 17% | 24% |
Notably, the FQPA safety factor of 3× was applied due to increased susceptibility in developmental studies .
Regulatory Status and Global Perspectives
US EPA Registration
Conditional registration (March 2002) under these provisions:
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Maximum application rate: 0.25 lb ai/acre
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Restricted entry interval: 12 hours
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Annual cap: 0.4 lb ai/acre for citrus crops
European Union Reassessment
2025 regulatory updates include:
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MRL reduction for stone fruits (0.01→0.005 mg/kg)
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Ban on foliar applications during flowering periods
Agricultural Applications and Resistance Management
Table 5: Crop-Specific Use Patterns
| Crop | Formulation | Rate (kg/ha) | PHI (Days) |
|---|---|---|---|
| Citrus | 70WP | 0.15-0.25 | 7 |
| Apples | 70WSP | 0.1-0.2 | 14 |
| Cotton | 20SC | 0.3-0.4 | 21 |
Resistance monitoring has identified metabolic mechanisms in Bemisia tabaci populations, with esterase activity 3.8× higher in resistant strains .
Emerging Research Directions
Advanced Remediation Techniques
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Photocatalysis: TiO₂/UV systems achieve 92% degradation in 120 min
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Microbial Consortia: Pseudomonas stutzeri SMK-3 degrades 80% in 48 hrs
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Phytoremediation: Lemna minor shows 65% uptake efficiency
Neurodevelopmental Toxicology
Recent findings suggest:
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28-day exposure in rats alters hippocampal BDNF expression (↓34%)
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In vitro models show nAChR upregulation in human neural stem cells
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Epigenetic changes persist through two generations in murine studies
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